1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
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Overview
Description
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a synthetic compound with a unique molecular structure. This compound has a pyridine ring that is partially hydrogenated and substituted with various functional groups, making it of interest in multiple scientific fields due to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate typically involves multi-step organic synthesis. The synthesis begins with the preparation of the pyridine ring, followed by sequential functional group transformations to introduce the tert-butyl, methyl, and trifluoroacetyl groups. Key steps often include nucleophilic substitution, esterification, and selective reduction. Reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes. High-purity reagents and advanced purification techniques such as crystallization or chromatography are utilized to ensure the quality of the final product. Automation in reaction monitoring and control enhances efficiency and yield in large-scale productions.
Chemical Reactions Analysis
Types of Reactions: 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: Oxidation reactions can modify the functional groups on the pyridine ring, potentially converting alcohols to carbonyl compounds.
Reduction: Selective reductions can further hydrogenate the pyridine ring or reduce ketones to secondary alcohols.
Substitution: Nucleophilic substitution can replace functional groups like the trifluoroacetyl group with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to optimize each step.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used but often include modified pyridine derivatives with altered functional groups.
Scientific Research Applications
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is valuable in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets:
Molecular Targets: It may bind to enzymes or receptors, influencing their activity and modulating biological pathways.
Pathways Involved: The exact pathways are often elucidated through biochemical assays and molecular docking studies, revealing how the compound affects cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-O-tert-butyl 2-O-ethyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
1-O-tert-butyl 2-O-methyl (2R)-5-(2,2-difluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
1-O-tert-butyl 2-O-methyl (2R)-5-(acetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Uniqueness: The unique combination of tert-butyl, methyl, and trifluoroacetyl groups, along with the partially hydrogenated pyridine ring, imparts distinct chemical properties that are not found in other similar compounds. This makes it particularly valuable in creating new chemical entities with tailored reactivity and stability for specific applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-7-8(10(19)14(15,16)17)5-6-9(18)11(20)22-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPCLGZQBCKMH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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